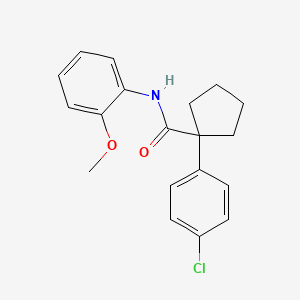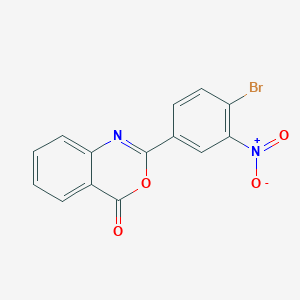
N-(1,3-benzodioxol-5-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)butanamide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as "ecstasy" or "molly." It is a potent stimulant that produces feelings of euphoria, increased energy, and heightened sensory perception. MDMA has been the subject of extensive scientific research due to its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)butanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. The increase in neurotransmitter release leads to the feelings of euphoria and increased energy associated with N-(1,3-benzodioxol-5-ylmethyl)butanamide use.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)butanamide use can have both short-term and long-term effects on the body. Short-term effects include increased heart rate, elevated blood pressure, and increased body temperature. Long-term effects can include damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that produces consistent effects, making it useful for studying the effects of neurotransmitter release on mood and behavior. However, N-(1,3-benzodioxol-5-ylmethyl)butanamide use in lab experiments is limited by ethical concerns and the potential for long-term harm to study participants.
Future Directions
There are several future directions for scientific research on N-(1,3-benzodioxol-5-ylmethyl)butanamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)butanamide in treating other psychiatric disorders such as depression and addiction. Another area of interest is the development of safer and more effective methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)butanamide. Finally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)butanamide use and the potential for harm to study participants.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)butanamide is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)butanamide using a reducing agent such as aluminum amalgam.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)butanamide has been the subject of extensive scientific research due to its potential therapeutic uses. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)butanamide-assisted psychotherapy can be effective in treating PTSD and anxiety. N-(1,3-benzodioxol-5-ylmethyl)butanamide has also been studied for its potential use in treating other psychiatric disorders such as depression and addiction.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-12(14)13-7-9-4-5-10-11(6-9)16-8-15-10/h4-6H,2-3,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOQORCVVMSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)





